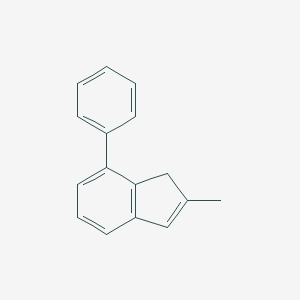

2-methyl-7-phenyl-1H-indene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCMEDYANGBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401627 | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153733-75-6 | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153733-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-7-phenyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-methyl-7-phenyl-1H-indene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known chemical properties of 2-methyl-7-phenyl-1H-indene. The information presented is based on publicly available data. It is important to note that detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological activity data are not extensively documented in readily accessible scientific literature.

Core Chemical Properties

This compound is an organic compound with the molecular formula C16H14.[1] It is a derivative of indene, featuring a methyl group at the 2-position and a phenyl group at the 7-position of the indene core. Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 153733-75-6 |

| Molecular Formula | C16H14 |

| Molecular Weight | 206.28 g/mol [2] |

| Canonical SMILES | CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 |

| InChI Key | JQCCMEDYANGBOG-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically described as a colorless to light yellow liquid or a light yellow to yellow solid.[1] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | [1] |

| Density | 1.042 - 1.057 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid or light yellow to yellow solid | [1] |

Synthesis

To illustrate the likely synthetic logic, a generalized workflow is presented below.

Spectroscopic Data

Detailed, experimentally-verified spectroscopic data for this compound is limited in the public domain. While a commercial supplier indicates the availability of a ¹H NMR spectrum, the actual spectral data (chemical shifts, coupling constants) is not provided.[3] Predicted mass spectrometry data is available and summarized below.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 207.11682 |

| [M+Na]⁺ | 229.09876 |

| [M-H]⁻ | 205.10226 |

| [M+NH₄]⁺ | 224.14336 |

| [M+K]⁺ | 245.07270 |

| [M]⁺ | 206.10899 |

| [M]⁻ | 206.11009 |

| Data from PubChemLite, predicted values.[4] |

Reactivity

Specific studies on the reactivity of this compound have not been identified in the conducted search. The reactivity of the indene core is generally characterized by the acidic nature of the C1 protons and the susceptibility of the double bond to electrophilic addition and polymerization. The phenyl and methyl substituents are expected to influence the electron density and steric accessibility of the indene ring, thereby modulating its reactivity.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. While some studies investigate the biological properties of substituted indene and phenyl-indole derivatives in general, these findings are not directly attributable to the specific compound of interest.

Safety Information

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.[1]

Applications

The compound is noted for its potential use as a starting material and intermediate in organic synthesis.[1] Due to its potential optical and electrical properties, applications in optoelectronic devices and as a catalyst in the synthesis of organic dyes have been suggested.[1]

Conclusion

This compound is a compound with established basic chemical and physical properties. However, a comprehensive understanding of its chemical behavior is hindered by the lack of detailed, publicly available experimental data, particularly concerning its synthesis, full spectroscopic characterization, specific reactivity, and biological activity. Further research is required to fully elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-methyl-7-phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the organic compound 2-methyl-7-phenyl-1H-indene. Due to the limited availability of extensive experimental data for this specific molecule, this guide combines reported values with predicted data and general properties of related indene derivatives. It is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Characteristics

This compound is an aromatic hydrocarbon belonging to the indene family, characterized by a benzene ring fused to a cyclopentene ring with methyl and phenyl substitutions. These substitutions significantly influence its chemical reactivity, physical properties, and potential biological activity.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][4] |

| Melting Point | 47-49 °C | [1][5] |

| Boiling Point | 120 °C at 0.1 mmHg331-333 °C (Predicted) | [1][5] |

| Density | 1.057 g/cm³ | [1] |

| XlogP (Predicted) | 4.3 | [4][6] |

| Refractive Index (Predicted) | 1.5000 | [1] |

Note: Some of the listed values are based on literature reports for the specified compound, while others are predicted values and should be considered as estimates.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are crucial for verifying and expanding the available data. The following sections outline standard methodologies.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Boiling Point Determination

The boiling point is determined for liquid compounds at a specific pressure. For high-boiling-point compounds, vacuum distillation is often employed to prevent decomposition.

Protocol (Micro method):

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that pressure.

Solubility Determination

Solubility data in various solvents is essential for applications in synthesis, purification, and formulation.

Protocol:

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Sample Addition: A known mass of this compound is added incrementally to a known volume of the solvent at a constant temperature.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached (i.e., no more solid dissolves).

-

Analysis: The concentration of the dissolved solute in the saturated solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa value provides insight into the acidity or basicity of a compound, which is critical for understanding its behavior in biological systems and for developing analytical methods. For a non-ionizable hydrocarbon like this compound, the pKa of the allylic protons on the five-membered ring could be of interest, although it is expected to be very high.

Protocol (Spectrophotometric Method - for acidic/basic compounds):

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of the compound in a suitable solvent is prepared.

-

Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The changes in absorbance at a specific wavelength as a function of pH are used to determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the nucleophilic addition of a phenyl-containing nucleophile to a suitable precursor, followed by cyclization and dehydration. One reported method is the nucleophilic addition of phenylacetylene and methylacetone.[1] A more general, multi-step synthesis for a similar substituted indene is depicted below.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the indene scaffold is present in various biologically active molecules. Indene derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, and anti-proliferative activities. For instance, some indene derivatives have been shown to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Note: The following diagram is a generalized representation of the MAPK/ERK signaling pathway, which is a common target for anti-inflammatory and anti-cancer drugs. There is currently no direct evidence linking this compound to this specific pathway.

Conclusion

This compound is a compound with defined physicochemical properties that suggest its potential utility in organic synthesis and materials science. While some fundamental data are available, further experimental investigation into its solubility, pKa, and specific biological activities is warranted to fully elucidate its potential applications, particularly in the realm of drug development. The methodologies and background information provided in this guide offer a solid foundation for such future research endeavors.

References

- 1. chembk.com [chembk.com]

- 2. CAS 153733-75-6: 2-Methyl-7-phenylindene | CymitQuimica [cymitquimica.com]

- 3. This compound 97.00% | CAS: 153733-75-6 | AChemBlock [achemblock.com]

- 4. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97 | 153733-75-6 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]

Technical Guide: 2-methyl-7-phenyl-1H-indene (CAS Number 153733-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-methyl-7-phenyl-1H-indene (CAS Number: 153733-75-6), a substituted indene derivative. While specific biological data for this compound is not extensively available in public literature, this guide draws upon research on structurally related indene compounds to highlight its potential as a subject for investigation in drug discovery and development. The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes the known physicochemical properties of this compound and presents potential biological applications and experimental protocols based on analogous compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental protocols.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 153733-75-6 | [1] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 120 °C at 0.1 mmHg | [2] |

| Density | 1.057 g/cm³ | [2] |

| Solubility | Information not available | |

| SMILES | Cc1cc2c(cccc2c1)c3ccccc3 | [1] |

| InChIKey | JQCCMEDYANGBOG-UHFFFAOYSA-N | [1] |

Potential Biological Activity and Therapeutic Areas

While direct biological studies on this compound are limited, the broader class of indene derivatives has shown significant promise in several therapeutic areas, primarily in oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on substituted indene and dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization.[3][4][5] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in cancer cells.[4]

Table 2: Representative Antiproliferative and Tubulin Polymerization Inhibition Data for Analogous Dihydro-1H-indene Derivatives

| Compound ID | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |

| 12d | K562 (Leukemia) | 0.028 | 3.24 | [4] |

| A549 (Lung) | 0.087 | [4] | ||

| HeLa (Cervical) | 0.078 | [4] | ||

| H22 (Hepatoma) | 0.068 | [4] | ||

| Analogue 31 | Not specified | 11 | [3] |

Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative. Analogue 31 is another indene-based compound evaluated for tubulin polymerization inhibition.

The structural similarity of this compound to these active compounds suggests it could be a valuable candidate for screening as an anticancer agent targeting tubulin.

Other Potential Activities

Indene derivatives have also been investigated for other biological activities, including:

-

Topoisomerase I Inhibition: Indenoisoquinolines are a class of potent topoisomerase I inhibitors with anticancer properties.[6]

-

Kinase Inhibition: Certain indenopyrazole and indeno[1,2-b]indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and protein kinase CK2, respectively, suggesting potential applications in cancer and other diseases.[7][8][9]

-

Selective Estrogen Receptor Modulators (SERMs): 2-arylindole scaffolds, which share structural similarities with the phenyl-indene core, have been developed as SERMs for hormone-dependent breast cancers.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound, based on protocols used for analogous compounds.

In Vitro Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from studies on dihydro-1H-indene derivatives.[4]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, A549, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO to create a stock solution)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on established methods for assessing tubulin polymerization inhibitors.[11]

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

-

Black 96-well plates

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.

-

Prepare serial dilutions of this compound and controls in General Tubulin Buffer.

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 50 µL of the test compound dilutions or controls to the appropriate wells.

-

To initiate the reaction, add 50 µL of the 2x tubulin solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate and extent of polymerization and determine the IC₅₀ value for inhibition.

Signaling Pathways and Mechanistic Visualization

Based on the prevalent mechanism of action for bioactive indene derivatives, the primary signaling pathway affected is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an indene derivative acting as a tubulin polymerization inhibitor.

Caption: Proposed mechanism of action for indene derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Mechanistic Studies

The following workflow outlines a typical sequence of experiments to elucidate the mechanism of action of a potential anticancer indene derivative.

Caption: Experimental workflow for characterizing anticancer indene derivatives.

Conclusion

This compound, while not extensively studied for its biological properties, belongs to a class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a framework for its investigation by summarizing its known physicochemical properties and presenting detailed experimental protocols and potential mechanisms of action based on structurally related, biologically active indene derivatives. Further research into this specific compound is warranted to determine its bioactivity profile and potential for drug development.

References

- 1. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of simplified indenoisoquinoline topoisomerase I inhibitors lacking substituents on the aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Methyl-7-Phenyl-1H-Indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-methyl-7-phenyl-1H-indene. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound is a polycyclic aromatic hydrocarbon with a molecular formula of C₁₆H₁₄ and a molecular weight of approximately 206.28 g/mol .[1][2] The structure consists of a phenyl group attached to the seventh position of a 2-methyl-1H-indene core.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| CAS Number | 153733-75-6 | [1] |

| SMILES | CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of this compound

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the synthesis of substituted indenes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Phenylacetylene

-

Methylacetone (Acetone)

-

Strong base (e.g., sodium amide, n-butyllithium)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous aprotic solvent.

-

Deprotonation: The strong base is carefully added to the solvent. Phenylacetylene is then added dropwise from the dropping funnel at a controlled temperature (typically 0 °C or below). The mixture is stirred for a specified time to ensure complete formation of the phenylacetylide anion.

-

Nucleophilic Addition: Methylacetone is added dropwise to the solution of the phenylacetylide. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

-

Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to 0 °C and carefully quenched by the slow addition of an acidic solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield the pure this compound.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for this compound is limited. However, based on the known structure and data from similar compounds, the expected spectral characteristics are summarized below. While a 1H NMR spectrum is noted to be available, the specific data is not provided in the search results.[3]

3.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.2 | m | 9H | Aromatic protons (phenyl and indene rings) |

| ~6.5 | s | 1H | Vinylic proton on the indene ring |

| ~3.3 | s | 2H | Methylene protons (-CH₂-) of the indene ring |

| ~2.1 | s | 3H | Methyl protons (-CH₃) |

3.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-130 | Aromatic and vinylic carbons |

| ~130-120 | Aromatic and vinylic carbons |

| ~40 | Methylene carbon (-CH₂-) |

| ~15 | Methyl carbon (-CH₃) |

3.3. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z 191) and other characteristic fragments of the indene and phenyl structures. Predicted mass spectrometry data for various adducts is available.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.11682 |

| [M+Na]⁺ | 229.09876 |

| [M-H]⁻ | 205.10226 |

| [M]⁺ | 206.10899 |

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound in the available search results, the indene scaffold is present in a number of compounds with demonstrated biological activities, including antitumor properties.[5] For instance, certain dihydro-1H-indene derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site.[6] This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Based on the activity of related indene compounds, a hypothetical signaling pathway for the antitumor activity of this compound could involve the disruption of microtubule dynamics, leading to the activation of the apoptotic cascade.

Caption: Postulated signaling pathway for the antitumor activity of indene derivatives.

This proposed mechanism is based on the known activity of other substituted indenes and would require experimental validation for this compound.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation, particularly in the context of medicinal chemistry. The synthesis, while not explicitly detailed for this specific isomer, can be approached through established methods for related indene derivatives. The indene scaffold's known association with antitumor activity suggests that this compound and its analogues could be promising candidates for drug discovery programs. Further research is warranted to elucidate its precise biological activity and mechanism of action.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97(153733-75-6) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of 2-Methyl-7-Phenyl-1H-indene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-7-phenyl-1H-indene is a polycyclic aromatic hydrocarbon with potential applications in materials science and as a building block in organic synthesis. Its structural characterization is crucial for confirming its identity and purity, and for understanding its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a summary of the expected spectral data for this compound and outlines the standard experimental protocols for acquiring such data.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data for this compound is not publicly available. One publication mentions its synthesis as a ligand for olefin polymerization, but the corresponding characterization data was not provided. Therefore, this guide will present predicted spectral data based on the known structure of the molecule and general principles of spectroscopy.

Predicted Spectral Data

The predicted spectral data for this compound (C₁₆H₁₄, Molecular Weight: 206.28 g/mol ) is summarized below. These tables are intended to serve as a reference for researchers who may synthesize this compound and require a basis for comparison with their experimental results.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6-7.2 | Multiplet | 9H | Aromatic protons (phenyl and indene rings) |

| ~6.5 | Singlet | 1H | Vinylic proton on the indene ring |

| ~3.4 | Singlet | 2H | Methylene protons (-CH₂-) on the indene ring |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~145-120 | Aromatic and Vinylic |

| ~40 | Methylene (-CH₂) |

| ~15 | Methyl (-CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic/Vinylic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic |

| ~760, ~700 | C-H Bend | Aromatic (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M-CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-pulse ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typical parameters include:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.

-

In the ion source, the molecules will be bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Visualization of Spectroscopic Workflow

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

Synthesis of Substituted 1H-Indene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted 1H-indene derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The following sections detail various synthetic strategies, present quantitative data for reaction optimization, provide explicit experimental protocols for key transformations, and illustrate reaction mechanisms through signaling pathway diagrams.

Overview of Synthetic Strategies

The synthesis of the 1H-indene scaffold can be broadly categorized into several key strategies, including transition-metal-catalyzed reactions, acid-catalyzed cyclizations, and various cascade or domino reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Quantitative Data Summary

The following table summarizes quantitative data for various methods of synthesizing substituted 1H-indene derivatives, allowing for easy comparison of yields and reaction conditions.

| Synthetic Method | Catalyst/Reagent | Starting Material | Product | Yield (%) | Ref. |

| Transition-Metal Catalysis | |||||

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃ | Baylis-Hillman acetate | 2-substituted-1H-indene | 75-95 | |

| Gold-Catalyzed Hydroalkylation | IPrAuCl, AgOTf | N-Tosyl ynamide | 2-amino-1H-indene derivative | 70-98 | |

| Cobalt-Catalyzed Radical Cyclization | [Co(MeTAA)], LiOtBu | o-cinnamyl N-tosyl hydrazone | 1-substituted-1H-indene | 60-95 | [1] |

| Rhodium-Catalyzed Annulation | [Rh(cod)Cl]₂, ligand | 2-(chloromethyl)phenylboronic acid and alkyne | 1,2-disubstituted-1H-indene | 70-98 | [2] |

| Acid-Catalyzed Cyclization | |||||

| Brønsted Acid-Catalyzed Cyclization | TfOH | Diaryl- or alkyl aryl-1,3-diene | Polysubstituted indene | 80-95 | [3] |

| Lewis Acid-Mediated Cyclization | TiCl₄ | α-keto-phenylbutanoate | Substituted indene | 60-85 | [4] |

| Nazarov Cyclization | |||||

| Lewis Acid-Promoted | SnCl₄ | Divinyl ketone | Cyclopentenone precursor | ~75 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted 1H-indene derivatives.

Palladium-Catalyzed Synthesis of 2-Substituted-1H-indenes

This protocol describes the synthesis of 2-substituted-1H-indenes from Baylis-Hillman acetates via a palladium-catalyzed intramolecular allylic arylation.

Materials:

-

Baylis-Hillman acetate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Petroleum ether

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a screw-capped vial, add the Baylis-Hillman acetate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

-

Add 2.0 mL of anhydrous 1,4-dioxane to the vial.

-

Seal the vial and stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to afford the desired 2-substituted-1H-indene derivative.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

This method provides a route to 2-amino-1H-indene derivatives through a gold-catalyzed intramolecular hydroalkylation of ynamides.

Materials:

-

N-Tosyl ynamide (1.0 equiv)

-

(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl, 2 mol%)

-

Silver trifluoromethanesulfonate (AgOTf, 2 mol%)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

In a glovebox, add IPrAuCl (0.004 mmol, 2 mol%) and AgOTf (0.004 mmol, 2 mol%) to an oven-dried vial.

-

Add 1.0 mL of anhydrous DCM and stir the mixture at room temperature for 5 minutes.

-

Add a solution of the N-tosyl ynamide (0.2 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-1H-indene derivative.

Brønsted Acid-Catalyzed Cyclization of Diaryl-1,3-dienes

This protocol details the synthesis of polysubstituted indenes via a Brønsted acid-catalyzed cyclization of diaryl-1,3-dienes.[3]

Materials:

-

Diaryl-1,3-diene (1.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH, 5 mol%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the diaryl-1,3-diene (0.5 mmol, 1.0 equiv) in 5.0 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add TfOH (0.025 mmol, 5 mol%) to the solution at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the substituted indene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows.

Caption: Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides.

Caption: Brønsted Acid-Catalyzed Cyclization of Diaryl-1,3-dienes.

Caption: Nazarov Cyclization Mechanism.

References

The Genesis and Evolution of Phenyl-Substituted Indenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-substituted indenes, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in the scientific community for their diverse applications in materials science and, most notably, in medicinal chemistry. Their rigid, fused-ring structure provides a versatile scaffold for the design of novel therapeutic agents. This in-depth technical guide explores the discovery and history of these compounds, from their initial synthesis to their emergence as promising drug candidates. It provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to evaluate them.

Discovery and Historical Perspective

The story of phenyl-substituted indenes begins with the discovery of the parent molecule, indene, in 1890 by German chemists Wilhelm von Miller and Johannes Rohde, who isolated it from coal tar.[1] The name "indene" was inspired by the indigo-like colors produced in certain reactions, although indene itself is a colorless liquid.[1]

The introduction of a phenyl group onto the indene scaffold marked a significant step in the exploration of this class of compounds. Early synthetic endeavors, dating back to the early 20th century, likely utilized the burgeoning field of organometallic chemistry. The Grignard reaction, discovered by Victor Grignard in 1900, provided a powerful tool for the formation of carbon-carbon bonds and was a logical approach for introducing a phenyl group.[2][3][4] For instance, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate indanone precursor would have been an early conceptual pathway to phenyl-substituted indenes.[2][3]

Over the decades, synthetic methodologies have evolved significantly, offering greater efficiency, selectivity, and functional group tolerance.

Evolution of Synthetic Methodologies

The synthesis of phenyl-substituted indenes has progressed from classical methods to sophisticated transition metal-catalyzed reactions.

Early Synthetic Approaches

-

Grignard Reactions: As mentioned, the addition of phenylmagnesium halides to indanones, followed by dehydration, was a foundational method for accessing phenyl-substituted indenes.[2][3]

Modern Synthetic Methods

Modern organic synthesis offers a diverse toolkit for the construction of the phenyl-substituted indene framework. These methods provide superior yields and control over regioselectivity.

-

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium catalysis has become a cornerstone for the synthesis of complex organic molecules, including phenyl-substituted indenes. Strategies often involve intramolecular cyclization of precursors assembled via cross-coupling reactions.[5]

-

Acid-Catalyzed Cyclodehydration: The intramolecular cyclization of phenyl-substituted alcohols or related precursors under acidic conditions remains a widely used and effective method for the synthesis of the indene ring system.[6]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to generate indene derivatives.[5]

-

Iron-Catalyzed Reactions: Ferric chloride (FeCl₃) has been utilized to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, leading to the formation of functionalized indene derivatives.[5]

A general workflow for the synthesis and biological evaluation of phenyl-substituted indenes is depicted below.

Biological Activities and Therapeutic Potential

Phenyl-substituted indenes and their nitrogen-containing isosteres, phenyl-substituted indoles, exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant area of research has focused on the anticancer properties of phenyl-substituted indenes and related compounds.

-

Tubulin Polymerization Inhibition: Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][7]

-

Topoisomerase I Inhibition: Indenoisoquinolines, which feature a phenyl-substituted indene core fused to an isoquinoline moiety, are a class of non-camptothecin topoisomerase I (Top1) inhibitors. They stabilize the Top1-DNA cleavage complex, leading to DNA damage and cell death.[3][4]

Neuroprotective Activity

-

Acetylcholinesterase (AChE) Inhibition: Indene-derived hydrazides have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[8]

Other Biological Activities

-

Antimicrobial and Antifungal Activity: Phenyl-substituted indoles have demonstrated activity against various microbial and fungal strains.[9]

-

Anti-inflammatory Activity: Some phenyl-substituted indoles have been investigated for their anti-inflammatory properties.[9]

Key Signaling Pathways

The biological effects of phenyl-substituted indenes and indoles are often mediated through their interaction with specific cellular signaling pathways.

c-Jun N-terminal Kinase (JNK) Pathway

Certain 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs) have been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.[10] This activation can lead to the induction of pro-apoptotic proteins and cell death in cancer cells.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

Some C-DIMs can also act as ligands for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a role in metabolism and cell differentiation.[1][8] The interaction with PPARγ can lead to both receptor-dependent and -independent downstream effects, including cell growth inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative phenyl-substituted indenes and indoles.

Table 1: Anticancer Activity of Dihydro-1H-indene Derivatives (Tubulin Polymerization Inhibitors) [5]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 12d | K562 | 0.028 |

| A549 | 0.035 | |

| HCT116 | 0.087 | |

| MCF-7 | 0.041 |

Table 2: Topoisomerase I Inhibitory Activity of Indenoisoquinolines [3]

| Compound | Cell Line | GI₅₀ (µM) |

| Indenoisoquinoline Analog 1 | NCI-60 Mean | ~1 |

| Indenoisoquinoline Analog 2 | NCI-60 Mean | <0.1 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Indene-Derived Hydrazides [8]

| Compound | AChE IC₅₀ (µM) |

| SD-30 | 13.86 ± 0.163 |

Detailed Experimental Protocols

Synthesis of 1-Phenyl-1H-indene[11]

-

Reduction of 3-phenyl-1-indanone: To a suspension of 5.0 g (0.131 moles) of LiAlH₄ in 300 ml of ethyl ether at -5°C, a solution of 35 g (0.168 moles) of 3-phenyl-1-indanone in 50 ml of THF is added.

-

Work-up: The reaction mixture is carefully quenched and the organic layer is separated. The solvent is evaporated to yield the crude alcohol.

-

Dehydration: The crude alcohol (40 g) is dissolved in 300 ml of toluene containing 20 g of SiO₂. The mixture is refluxed for 2 hours, with the water formed being removed by a Dean-Stark trap.

-

Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by distillation to afford 1-phenylindene (18 g, 50% yield) boiling at 95-100°C/0.2 mm Hg.[11]

In Vitro Tubulin Polymerization Inhibition Assay[5][12]

-

Tubulin Preparation: Purified tubulin is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) supplemented with 1 mM GTP and 15% glycerol.[5][12]

-

Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 5 minutes at 37°C.[5] A known inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) are used as positive controls.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity at 340 nm or the increase in fluorescence of a reporter dye is monitored over time using a spectrophotometer or fluorometer.[12]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)[13][14]

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

Acetylcholinesterase (AChE) Inhibition Assay[8][15]

-

Principle: This colorimetric assay is based on the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[13]

-

Reaction Setup: In a 96-well plate, the AChE enzyme is incubated with the test compound at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine, and DTNB.

-

Measurement: The absorbance at 412 nm is measured kinetically over time using a microplate reader. The rate of the reaction is proportional to the AChE activity, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

Conclusion

Phenyl-substituted indenes represent a privileged scaffold in medicinal chemistry with a rich history and a promising future. From their early synthesis using classical organic reactions to the development of sophisticated modern methodologies, the ability to access a wide array of these compounds has fueled the discovery of their potent biological activities. Their demonstrated efficacy as anticancer agents, neuroprotective compounds, and modulators of key signaling pathways underscores their potential as starting points for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis and biological evaluation of this important class of molecules. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Peroxisome Proliferator-Activated Receptor γ-Dependent Activity of Indole Ring-Substituted 1,1-Bis(3'-indolyl)-1-(p-biphenyl)methanes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. 120 year old cold case for the Grignard reaction is finally solved - English articles [titan.uio.no]

- 5. Indene synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The inducible N-acetylglucosamine catabolic pathway gene cluster in Candida albicans: Discrete N-acetylglucosamine-inducible factors interact at the promoter of NAG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Phenylindole | 948-65-2 [amp.chemicalbook.com]

- 10. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis routes of 1-Phenyl-1H-indene [benchchem.com]

- 12. guidechem.com [guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Unraveling the Biological Potential of 2-methyl-7-phenyl-1H-indene: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for 2-methyl-7-phenyl-1H-indene is not publicly available. This guide, therefore, serves as a prospective framework, outlining the methodologies and potential areas of investigation for determining the bioactivity of this novel compound. The experimental protocols and potential findings are based on established practices in drug discovery and the known activities of structurally related molecules.

Executive Summary

The indene scaffold is a core structural motif in various biologically active compounds, exhibiting a range of activities from anticancer to anti-inflammatory effects. The specific compound, this compound, with its unique substitution pattern, presents an intriguing candidate for biological screening. This document provides a comprehensive guide for the initial investigation of its potential biological activities, including detailed experimental workflows, data presentation formats, and hypothetical signaling pathways for exploration.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₆H₁₄.[1][2] Its structure, featuring a fused bicyclic indene core with methyl and phenyl substitutions, suggests potential interactions with biological macromolecules. While this specific molecule is primarily available as a chemical intermediate, its structural similarity to known bioactive molecules, such as certain indanone and indole derivatives, warrants a thorough investigation into its pharmacological potential.[3][4][5]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| IUPAC Name | This compound | [6] |

| CAS Number | 153733-75-6 | [1][6] |

Proposed Experimental Workflow for Biological Evaluation

The following workflow outlines a standard, multi-tiered approach to characterizing the biological activity of a novel chemical entity like this compound.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Primary Screening: Cytotoxicity Assays

A fundamental first step in assessing the biological activity of a compound is to determine its effect on cell viability. Cytotoxicity assays can indicate potential anticancer activity or general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Culture: Adherent cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells/well.[7]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[8]

Hypothetical Data Presentation: Cytotoxicity

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 25.4 |

| A549 | Lung Cancer | 48 | 42.1 |

| MCF-7 | Breast Cancer | 48 | > 100 |

| Jurkat | T-cell Leukemia | 24 | 15.8 |

Secondary Screening: Target-Based Assays

Based on the activities of structurally related indole and indanone compounds, potential molecular targets for this compound could include protein kinases, inflammatory enzymes like COX, or specific receptors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents: Obtain purified recombinant kinase, its specific substrate, ATP, and an appropriate buffer system.

-

Assay Setup: In a 96-well or 384-well plate, add the kinase, the test compound (this compound at various concentrations), and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Hypothetical Data Presentation: Kinase Inhibition

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| EGFR | > 50 |

| VEGFR2 | 12.5 |

| CDK2 | 35.2 |

| PERK | 8.7 |

Mechanistic Studies: Signaling Pathway Analysis

Should primary and secondary screening reveal significant activity, the next logical step is to investigate the compound's effect on relevant cellular signaling pathways. For instance, if the compound shows anti-proliferative and kinase inhibitory activity, its impact on a cancer-related signaling pathway would be of interest.

Hypothetical Signaling Pathway: PERK-Mediated Unfolded Protein Response

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a potential target for cancer therapy.[11] Inhibition of PERK can disrupt the unfolded protein response (UPR) in cancer cells, leading to apoptosis.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on the PERK branch of the UPR.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, its chemical structure holds promise for pharmacological activity. The experimental framework presented in this guide provides a clear path for its initial biological characterization, from broad cytotoxicity screening to more focused target-based assays and mechanistic studies. Positive results from these in vitro studies would warrant further investigation, including lead optimization and in vivo efficacy studies in relevant animal models. The exploration of this and similar novel chemical entities is crucial for the continued discovery of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. This compound 97.00% | CAS: 153733-75-6 | AChemBlock [achemblock.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. clyte.tech [clyte.tech]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. courses.edx.org [courses.edx.org]

- 11. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-7-Phenyl-1H-indene as an Organic Synthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-7-phenyl-1H-indene, a valuable intermediate in organic synthesis. The document details its physicochemical properties, a robust synthetic protocol, and its potential applications in the development of novel metallocene catalysts and pharmacologically active molecules.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid or solid with a distinct aroma.[1][2] It is commonly utilized as a starting material and intermediate in various organic syntheses.[1] Due to its optical and electrical properties, it also finds applications in the field of optoelectronic devices and light-emitting materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 153733-75-6 | [2] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | [1] |

| Density | 1.057 g/cm³ | [1] |

| Purity | ≥ 97.00% | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference |

| Irritating to eyes, respiratory system and skin. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection. | [1] |

Synthesis of this compound

A highly efficient, ligand-free, palladium-catalyzed Suzuki coupling process provides a reliable route to this compound.[3] The synthesis commences with the Suzuki coupling of 4-bromo-2-methylindan-1-one with phenylboronic acid, followed by a sequential reduction and dehydration to yield the final product.[3] This methodology has been demonstrated to be scalable, allowing for multi-gram preparations with high overall yields without the need for column chromatography.[3]

Experimental Protocol

Step 1: Synthesis of 2-Methyl-7-phenyl-2,3-dihydro-1H-inden-1-one (Suzuki Coupling)

A mixture of 4-bromo-2-methylindan-1-one, phenylboronic acid, palladium(II) acetate (0.005 mol%), potassium carbonate, and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) is heated.[3] The reaction progress is monitored, and upon completion, the product is isolated.

Step 2: Synthesis of 2-Methyl-7-phenyl-2,3-dihydro-1H-inden-1-ol (Reduction)

The 2-methyl-7-phenyl-2,3-dihydro-1H-inden-1-one is reduced using a suitable reducing agent, such as sodium borohydride, in an appropriate solvent like methanol.

Step 3: Synthesis of this compound (Dehydration)

The resulting alcohol from the previous step is dehydrated, typically by heating with an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, to afford this compound.[3]

Table 3: Quantitative Data for the Synthesis of this compound and Intermediates [3]

| Step | Product | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-7-phenyl-2,3-dihydro-1H-inden-1-one | 0.005 | K₂CO₃ | PEG400 | 110 | 1 | >98 |

| 2 & 3 | This compound | - | - | - | - | - | Excellent (overall) |

Note: Specific reaction conditions for steps 2 and 3 were part of a standard procedure and not detailed with quantitative data in the primary reference.

Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound and its intermediates is achieved through standard spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [4] |

Note: Specific peak assignments are available from the referenced source.

Applications as an Organic Synthesis Intermediate

Substituted indenes are crucial building blocks in various fields of chemistry, highlighting the importance of this compound as a versatile intermediate.

Precursor to Metallocene Catalysts

Indene derivatives are widely used as ligands in the synthesis of metallocene catalysts for olefin polymerization.[3] The substituents on the indenyl framework play a critical role in determining the properties of the resulting polymer, such as tacticity and molecular weight. The synthesis of strategically substituted indenes, such as this compound, is therefore of significant interest for developing high-efficiency polymerization catalysts.[3] Ansa-metallocene complexes, which feature a bridge linking the two cyclopentadienyl-type ligands, can be prepared in high yields from substituted indenes and are particularly useful in olefin polymerization.[5]

Intermediate in Drug Discovery and Medicinal Chemistry

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The efficient, scalable, and ligand-free Suzuki coupling-based synthesis makes it an accessible building block for further chemical transformations. Its potential applications as a precursor for tailored metallocene catalysts and as a scaffold in the design of novel therapeutic agents underscore its importance for researchers in both materials science and drug discovery. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for the utilization of this compound in advanced chemical research.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97.00% | CAS: 153733-75-6 | AChemBlock [achemblock.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, 97(153733-75-6) 1H NMR [m.chemicalbook.com]

- 5. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations of 2-methyl-7-phenyl-1H-indene: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive theoretical framework for the study of 2-methyl-7-phenyl-1H-indene. Due to a lack of extensive published theoretical research on this specific molecule, this whitepaper serves as a detailed guide, outlining potential computational studies based on established methodologies for similar indene derivatives. The protocols and data presented herein are illustrative, designed to provide a roadmap for future research endeavors.

Introduction

This compound is an aromatic hydrocarbon with potential applications in materials science and as a synthetic intermediate.[1] Its structural features, combining a substituted indene core with a phenyl group, suggest interesting electronic and conformational properties that can be elucidated through theoretical and computational methods. Substituted indenes are known to be important structural motifs in biologically active molecules and functional materials.[2][3][4] This guide outlines a systematic approach to investigate the geometric, electronic, and spectroscopic properties of this compound using computational chemistry.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a baseline for comparison with computationally derived properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][5] |

| Molar Mass | 206.28 g/mol | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | [1] |

| Density | 1.057 g/cm³ | [1] |

Proposed Theoretical Research Workflow

A systematic computational analysis of this compound would involve a multi-step process, starting from geometry optimization and progressing to more complex electronic and dynamic simulations. The proposed workflow is illustrated in the following diagram.

Caption: A proposed workflow for the theoretical study of this compound.

Detailed Computational Protocols

The following sections detail the proposed computational methodologies for a thorough theoretical investigation of this compound. These protocols are based on common practices in computational organic chemistry.[6][7]

Geometry Optimization and Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of the molecule and to confirm that it represents a true energy minimum.

Protocol:

-

The initial 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization is performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6][7]

-

A frequency calculation is performed on the optimized geometry using the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

The optimized coordinates are then used for all subsequent calculations.

Electronic Structure Analysis

Objective: To understand the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Mulliken Atomic Charge Distribution: Mulliken population analysis is performed to calculate the partial charges on each atom. This provides insight into the electrophilic and nucleophilic sites within the molecule.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Prediction of Spectroscopic Properties

Objective: To computationally predict the infrared (IR), Raman, and UV-Vis spectra, which can be used to validate experimental findings.

Protocol:

-

IR and Raman Spectra: The vibrational frequencies and intensities are obtained from the frequency analysis performed after geometry optimization. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental data.